
1-(Quinolin-6-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Quinolin-6-yl)prop-2-en-1-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring attached to a prop-2-en-1-ol group, making it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Quinolin-6-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the condensation of quinoline-6-carbaldehyde with propargyl alcohol under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Quinolin-6-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-6-ylprop-2-en-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 1-(quinolin-6-yl)propan-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Quinolin-6-ylprop-2-en-1-one.
Reduction: 1-(Quinolin-6-yl)propan-1-ol.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(Quinolin-6-yl)prop-2-en-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of quinoline derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, catalysts, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(Quinolin-6-yl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
1-(Quinolin-6-yl)prop-2-en-1-ol can be compared with other similar compounds such as:
Quinolin-6-ylprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Quinolin-6-ylprop-2-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Quinolin-6-ylpropan-1-ol: Similar structure but with a saturated propyl chain instead of an unsaturated propenyl chain.
The uniqueness of this compound lies in its specific functional groups, which allow for a diverse range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
1-quinolin-6-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h2-8,12,14H,1H2 |
Clave InChI |
DFEGQNQMLSMMOO-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=CC2=C(C=C1)N=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13513810.png)

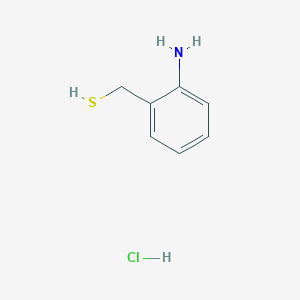
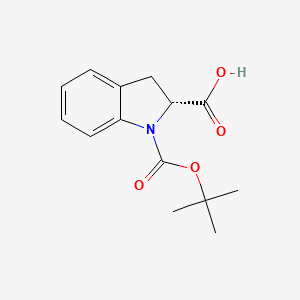
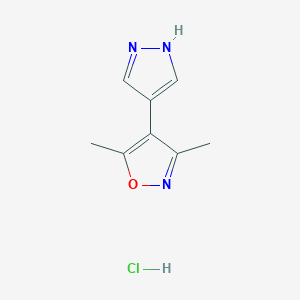

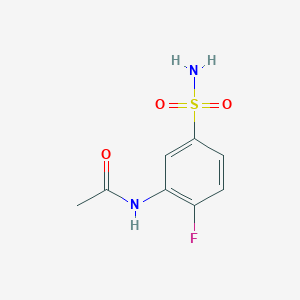
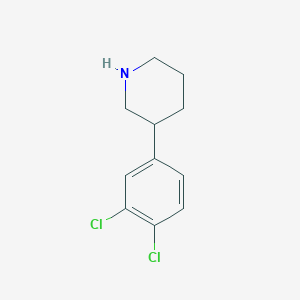

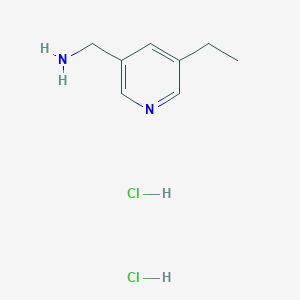
![tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)
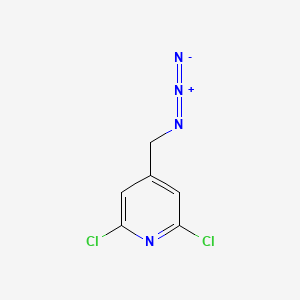
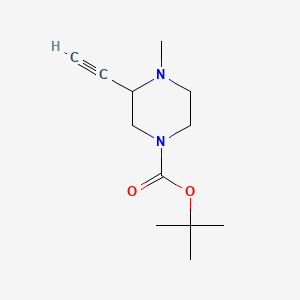
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride](/img/structure/B13513913.png)
